molecular formula C4H3ClN2O2 B563437 5-Chlorouracil-15N2,13C CAS No. 1185171-08-7

5-Chlorouracil-15N2,13C

Cat. No.: B563437
CAS No.: 1185171-08-7
M. Wt: 149.509
InChI Key: ZFTBZKVVGZNMJR-XZQGXACKSA-N
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Description

Significance of Stable Isotopes in Elucidating Biological Mechanisms and Pathways

The use of stable isotopes has revolutionized the study of biological systems by providing a means to trace the fate of molecules and understand metabolic pathways. silantes.comboku.ac.at By introducing molecules labeled with stable isotopes into cells or organisms, scientists can monitor their incorporation, distribution, and transformation within cellular processes. silantes.com This capability is crucial for a deeper understanding of the regulation of metabolic pathways, such as nucleotide biosynthesis and degradation. silantes.comsilantes.com

Key applications and their significance include:

Metabolomics: Stable isotope labeling is fundamental in metabolomics for unraveling metabolic pathways, fluxes, and regulation. numberanalytics.comsilantes.com It allows for the quantification of metabolite concentrations and the dynamics of metabolic reactions, which is vital for identifying potential therapeutic targets. numberanalytics.com

Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography benefit significantly from stable isotope labeling. silantes.com Incorporating isotopes such as ¹³C and ¹⁵N enhances the spectral resolution and quality of NMR data, facilitating the detailed elucidation of three-dimensional structures and molecular interactions of biomolecules like nucleic acids. silantes.comsilantes.com

Gene Expression Analysis: Labeled nucleotides can be used to accurately measure changes in gene expression levels under various conditions. silantes.com By tracking the incorporation of these labeled building blocks into newly synthesized RNA, researchers can gain insights into gene regulation and transcriptional mechanisms. silantes.com

Drug Development: In pharmacology, stable isotope labeling is used to track the metabolism of drugs. metsol.com This helps in understanding a drug's absorption, distribution, metabolism, and excretion (ADME), which are critical parameters for developing effective therapies. metsol.comnih.gov

The precision and safety of stable isotope labeling make it an invaluable tool for gaining a deeper understanding of the complex biochemical processes that underpin life and disease. metsol.comnumberanalytics.commdpi.com

Overview of Isotope-Labeled Nucleoside and Nucleobase Analogs in Chemical Biology

Isotope-labeled nucleoside and nucleobase analogs are synthetic versions of the natural building blocks of DNA and RNA, where one or more atoms have been replaced with a stable isotope. silantes.com These labeled compounds are instrumental in chemical biology for a variety of applications, from studying DNA and RNA structure and dynamics to tracking metabolic pathways. silantes.comsilantes.com Commonly used stable isotopes include hydrogen-2 (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). silantes.commdpi.com

The synthesis of these labeled analogs can be achieved through various methods, including chemical synthesis and chemo-enzymatic strategies. mdpi.com These methods allow for the specific placement of isotopes within the nucleobase or the sugar moiety, providing researchers with tailored tools for their experiments. mdpi.com

Key research applications of isotope-labeled nucleoside and nucleobase analogs include:

NMR Spectroscopy: Labeled RNA and DNA are essential for NMR studies to overcome challenges like chemical shift overlap and line broadening, especially in larger molecules. mdpi.com Specific labeling patterns enable detailed structural and dynamic investigations. mdpi.com

Mass Spectrometry (MS): In mass spectrometry, stable isotope-labeled analogs serve as ideal internal standards for the accurate quantification of their unlabeled counterparts in biological samples. acs.org This is crucial for studies on DNA and RNA damage and repair. acs.org

Metabolic Labeling: Labeled nucleosides and nucleobases are used to trace the synthesis, degradation, and turnover of nucleic acids in living cells. silantes.comsilantes.com This provides insights into fundamental processes like DNA replication and transcription. silantes.com

Studying Drug Action: Analogs of therapeutic agents, such as the anticancer drug 5-fluorouracil (B62378), are labeled with stable isotopes to study their metabolic fate and mechanism of action. otsuka.co.jpresearchgate.net

The versatility of isotope-labeled nucleoside and nucleobase analogs makes them indispensable tools in modern chemical biology, enabling detailed investigations into the core processes of life.

Rationale for 5-Chlorouracil-¹⁵N₂,¹³C as a Research Probe in Specific Contexts

5-Chlorouracil (B11105) is a halogenated pyrimidine (B1678525), an analog of the natural nucleobase uracil (B121893). ontosight.ai It is known for its biological activities, including its potential as an antimetabolite and a mutagen. ontosight.ai The stable isotope-labeled version, 5-Chlorouracil-¹⁵N₂,¹³C, incorporates two nitrogen-15 atoms and one carbon-13 atom into its structure. scbt.com This specific labeling pattern makes it a valuable research probe, particularly in studies utilizing mass spectrometry and NMR spectroscopy.

The rationale for using 5-Chlorouracil-¹⁵N₂,¹³C in specific research contexts stems from the combined properties of the 5-chlorouracil molecule and the benefits of stable isotope labeling.

Internal Standard for Quantification: In studies investigating DNA damage and repair, inflammation-mediated processes can lead to the formation of 5-chlorouracil in DNA. researchgate.netuni-muenchen.de 5-Chlorouracil-¹⁵N₂,¹³C serves as an excellent internal standard for the accurate quantification of endogenous 5-chlorouracil by mass spectrometry. acs.orgmedchemexpress.com The mass shift due to the incorporated stable isotopes allows for its clear differentiation from the naturally occurring analyte.

Mechanistic Studies of DNA Repair: The presence of 5-chlorouracil in DNA can be mutagenic. ontosight.ai By using the labeled compound, researchers can trace its fate within the cell, including its recognition and excision by DNA repair enzymes. This helps in elucidating the mechanisms of DNA repair pathways that handle halogenated base damage.

Probing Enzyme-Substrate Interactions: 5-Chlorouracil can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism. ontosight.ai The isotope-labeled version can be used in NMR or MS-based assays to study the binding and catalytic mechanisms of these enzymes with greater precision. The distinct isotopic signature helps in tracking the molecule and its transformation products. silantes.com

Development of Therapeutic Agents: 5-Chlorouracil has been explored for its potential in anticancer and antiviral therapies. chemimpex.comscbt.com The labeled analog can be used in preclinical studies to understand its metabolic pathway, stability, and mechanism of action, aiding in the development of more effective drugs. nih.gov

The combination of the unique biological properties of 5-chlorouracil and the analytical advantages conferred by stable isotope labeling makes 5-Chlorouracil-¹⁵N₂,¹³C a powerful and specific tool for a range of biochemical and biomedical research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBZKVVGZNMJR-XZQGXACKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[15NH][13C](=O)[15NH]1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chlorouracil 15n2,13c and Its Derivatives

Strategies for Carbon-13 and Nitrogen-15 (B135050) Isotopic Incorporation

The incorporation of ¹³C and ¹⁵N isotopes into the pyrimidine (B1678525) ring of 5-chlorouracil (B11105) can be achieved through various synthetic strategies, broadly categorized into de novo chemical synthesis and chemo-enzymatic routes.

De Novo Chemical Synthesis Approaches from Labeled Precursors

De novo synthesis offers a powerful method for the specific placement of isotopic labels within the 5-chlorouracil molecule by constructing the pyrimidine ring from simple, isotopically enriched starting materials. A common strategy involves the cyclization of a three-carbon unit with a urea (B33335) molecule. By using [¹³C, ¹⁵N]-labeled urea and a ¹³C-labeled three-carbon precursor, one can achieve the desired labeling pattern in the resulting uracil (B121893) ring. nih.gov Subsequent chlorination at the C5 position yields 5-Chlorouracil-¹⁵N₂,¹³C.

Key labeled precursors for pyrimidine ring synthesis include:

[¹⁵N₂, ¹³C]Urea: Provides the N1, C2, and N3 atoms of the pyrimidine ring. nih.gov

[¹³C]Potassium cyanide (K¹³CN): Can be used as a source for the C6 position. nih.gov

[¹³C]Bromoacetic acid: Serves as a precursor for the C4 and C5 positions. nih.gov

These methods allow for the creation of specific isotopomers, which are invaluable for high-resolution NMR studies by creating isolated spin systems. rsc.orgrsc.org

Chemo-Enzymatic Synthesis Routes for Ribonucleotides

Chemo-enzymatic synthesis combines the precision of chemical synthesis for creating the labeled nucleobase with the efficiency of enzymatic reactions for glycosylation and phosphorylation to form ribonucleotides. This hybrid approach is particularly advantageous for producing large quantities of selectively labeled ribonucleoside triphosphates (rNTPs) with high yields, often exceeding 80%. nih.govnih.gov

The general workflow involves:

Chemical Synthesis of Labeled 5-Chlorouracil: As described in the de novo synthesis section.

Enzymatic Glycosylation: The labeled 5-chlorouracil base is coupled to a ribose-1-phosphate (B8699412) derivative, often phosphoribosyl pyrophosphate (PRPP), using a nucleoside phosphorylase or phosphoribosyltransferase. nih.govresearchgate.net

Enzymatic Phosphorylation: The resulting nucleoside is then sequentially phosphorylated by specific kinases to yield the corresponding ribonucleoside monophosphate (rNMP), diphosphate (B83284) (rNDP), and finally the triphosphate (rNTP). semanticscholar.org

This method overcomes some of the limitations of purely chemical or purely biological methods, such as low yields in solid-phase synthesis for long RNA strands and isotopic scrambling in biomass-based approaches. nih.govnih.gov The resulting labeled rNTPs, such as 5-chloro-UTP-¹⁵N₂,¹³C, are then ready for use in in vitro transcription to produce labeled RNA. isotope.comru.nl

Preparation of Labeled Nucleosides and Nucleotides from 5-Chlorouracil-¹⁵N₂,¹³C

Once isotopically labeled 5-chlorouracil is synthesized, it can be converted into the corresponding nucleosides and nucleotides.

Nucleoside Synthesis: The primary method for converting the labeled base into a nucleoside is through N-glycosylation. This can be achieved either enzymatically, as mentioned in the chemo-enzymatic route, or through chemical synthesis, such as the Vorbrüggen glycosylation, which couples a silylated nucleobase with a protected sugar derivative. researchgate.netnih.gov This creates the N-glycosidic bond between the N1 position of the 5-chlorouracil ring and the C1' position of the ribose or deoxyribose sugar. broadpharm.com

Nucleotide Synthesis: The synthesized nucleoside can then be phosphorylated to the nucleotide level. This is typically done enzymatically using a series of kinases to produce the 5'-monophosphate, diphosphate, and triphosphate forms. semanticscholar.orgnih.gov For instance, 5-chloro-2'-deoxyuridine (B16210) can be phosphorylated to 5-chloro-dUMP, then to 5-chloro-dUDP, and finally to 5-chloro-dUTP. These labeled deoxynucleoside triphosphates (dNTPs) are essential for producing labeled DNA through enzymatic methods like PCR. isotope.com

Solid-Phase Chemical Synthesis of Oligonucleotides Incorporating 5-Chlorouracil-¹⁵N₂,¹³C

Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for the automated chemical synthesis of DNA and RNA oligonucleotides. silantes.combiosearchtech.comatdbio.com This technique allows for the site-specific incorporation of modified or isotopically labeled nucleotides into a growing oligonucleotide chain. isotope.combaseclick.eu

The process requires a phosphoramidite derivative of the labeled nucleoside. The key steps are:

Preparation of the Phosphoramidite: The labeled 5-chlorouracil nucleoside (either ribo- or deoxyribo-) is chemically modified. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is reacted to form a phosphoramidite. broadpharm.comeurofinsus.com

Automated Solid-Phase Synthesis: The synthesis proceeds in a four-step cycle (deblocking, coupling, capping, and oxidation) on a solid support, typically controlled pore glass (CPG). biosearchtech.com The labeled phosphoramidite is introduced at the desired position in the sequence.

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, yielding the final, purified oligonucleotide containing the 5-Chlorouracil-¹⁵N₂,¹³C label at a specific site. atdbio.comnih.gov

This method provides precise control over the placement of the isotopic label, which is crucial for detailed structural analysis of specific regions within a larger nucleic acid molecule. isotope.comacs.org

Synthesis StepDescriptionKey Reagents/Components
Phosphoramidite Prep Protection of 5'-OH and phosphitylation of 3'-OH of the labeled nucleoside.DMT-Cl, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Deblocking Removal of the 5'-DMT group from the support-bound nucleoside.Trichloroacetic acid in dichloromethane
Coupling Addition of the next phosphoramidite monomer to the free 5'-OH group.Labeled phosphoramidite, Tetrazole (activator)
Capping Acetylation of unreacted 5'-OH groups to prevent failure sequences.Acetic anhydride, N-methylimidazole
Oxidation Conversion of the unstable phosphite (B83602) triester to a stable phosphate (B84403) triester.Iodine, water, pyridine
Cleavage/Deprotection Release of the full-length oligonucleotide from the solid support and removal of all protecting groups.Concentrated ammonium (B1175870) hydroxide

This interactive table summarizes the key stages of solid-phase oligonucleotide synthesis.

Position-Selective Isotopic Labeling Techniques for RNA and DNA

For studying large RNA and DNA molecules (>40 nucleotides), uniform isotopic labeling can lead to complex NMR spectra with significant resonance overlap. acs.orgrsc.org Position-selective or segmental labeling techniques are employed to simplify these spectra by labeling only specific residues or domains within the molecule. biorxiv.orgcncb.ac.cnoup.com

Several advanced methods enable such specific labeling:

Position-selective Labeling of RNA (PLOR): This technique uses a solid-phase approach where the RNA is transcribed on an agarose (B213101) bead matrix. By controlling the flow of labeled and unlabeled NTPs, specific segments of the RNA can be isotopically enriched during T7 RNA polymerase-mediated transcription. acs.orgbiorxiv.org

Segmental Labeling via Enzymatic Ligation: This "cut and paste" approach involves synthesizing and purifying separate labeled and unlabeled RNA fragments. oup.comresearchgate.net These fragments are then ligated together using enzymes like T4 RNA ligase or T4 DNA ligase, often guided by a DNA splint, to form the full-length, segmentally labeled RNA molecule. oup.comresearchgate.net This method is highly flexible and independent of the RNA sequence. oup.com

Ribozyme and RNase H Cleavage: Specific cleavage sites can be introduced into an RNA transcript using ribozymes or RNase H. This allows for the excision of a particular segment, which can then be replaced with an isotopically labeled synthetic fragment via ligation. biorxiv.orgoup.com

These techniques, in conjunction with the labeled building blocks derived from 5-Chlorouracil-¹⁵N₂,¹³C, are instrumental in dissecting the structure and function of large and complex nucleic acid systems. cncb.ac.cnnih.gov

TechniquePrincipleAdvantage
PLOR Controlled delivery of labeled/unlabeled NTPs during solid-phase transcription.Automated and precise incorporation at specific positions. acs.orgbiorxiv.org
Enzymatic Ligation Joining of separately prepared labeled and unlabeled oligonucleotide fragments.Highly flexible, sequence-independent, allows for multiple labeled segments. oup.comresearchgate.net
Ribozyme/RNase H Cleavage Excision of a specific RNA segment and replacement with a labeled fragment.Enables targeted labeling of internal domains within a large RNA. biorxiv.orgoup.com

This interactive table compares different position-selective labeling methods.

Advanced Spectroscopic and Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

The introduction of ¹³C and ¹⁵N isotopes into 5-chlorouracil (B11105) significantly enhances the utility of NMR spectroscopy for detailed structural and dynamic analyses of nucleic acids and their interactions.

Application of ¹³C-NMR and ¹⁵N-NMR for Chemical Shift Assignments and Conformational Analysis

The presence of ¹³C and ¹⁵N nuclei in 5-Chlorouracil-¹⁵N₂,¹³C provides distinct signals in NMR spectra, facilitating unambiguous chemical shift assignments. oup.comnih.gov These assignments are fundamental for determining the three-dimensional structure and conformation of molecules in solution and the solid state. researchgate.net

The chemical shifts of ¹³C and ¹⁵N are highly sensitive to the local electronic environment. nih.gov Therefore, analysis of these shifts provides valuable information about tautomeric forms, ionization states, and the effects of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net For instance, the ¹⁵N chemical shifts can differentiate between various nitrogen sites within the uracil (B121893) ring, offering insights into their specific roles in molecular interactions. rsc.org The combination of experimental data with quantum-chemical calculations further refines the understanding of the molecular structure. researchgate.net

Table 1: Representative NMR Chemical Shift Data This table illustrates the type of data obtained from NMR studies, though specific values for 5-Chlorouracil-¹⁵N₂,¹³C were not available in the search results. The data presented is for related compounds and demonstrates the principle of using NMR for chemical shift assignments.

NucleusChemical Shift (ppm)Reference Compound/Solvent
¹³C15.0 - 150.8T¹⁵NT in dmso-d₆ nih.gov
¹⁵N32.6 - 138Glycine reference, T¹⁵NT photolysate nih.gov
³¹P148.7 - 149.085-chlorouracil derivative in CDCl₃ semanticscholar.org
Note: This data is illustrative and not specific to 5-Chlorouracil-¹⁵N₂,¹³C.

Probing RNA and DNA Conformation and Dynamics utilizing 5-Chlorouracil-¹⁵N₂,¹³C

Incorporating 5-Chlorouracil-¹⁵N₂,¹³C into RNA and DNA strands allows researchers to probe their conformation and dynamics with high precision. researchgate.net NMR studies have shown that a 5-chlorouracil:adenine (B156593) (ClU:A) base pair adopts a geometry very similar to a standard thymine (B56734):adenine (T:A) base pair, and a duplex containing this pair maintains a normal B-form conformation. researchgate.net Similarly, the conformation of a 5-chlorouracil:guanine (B1146940) (ClU:G) mismatch pair is comparable to a thymine:guanine (T:G) wobble pair. semanticscholar.org

Investigation of Intermolecular Interactions via Isotope-Filtered NMR Experiments

Isotope-filtered NMR experiments are powerful techniques for selectively observing signals from the labeled parts of a molecular complex. By using 5-Chlorouracil-¹⁵N₂,¹³C, it is possible to filter out the signals from the unlabeled binding partner (e.g., a protein or another nucleic acid strand) and focus solely on the signals from the labeled nucleobase. epa.gov

This approach is invaluable for characterizing intermolecular interactions at an atomic level. It allows for the precise identification of the atoms in 5-chlorouracil that are involved in binding, and can provide information about the geometry of the interaction. The sensitivity of ¹³C and ¹⁵N chemical shifts to hydrogen bonding makes this technique particularly useful for studying these crucial interactions in biological systems. researchgate.net

Mass Spectrometry (MS) for Tracing, Quantification, and Structural Characterization

The stable isotopes in 5-Chlorouracil-¹⁵N₂,¹³C make it an ideal internal standard and tracer for mass spectrometry-based applications, enabling precise quantification and the study of metabolic pathways.

Stable Isotope Dilution Mass Spectrometry (SIDMS) for Precise Quantification (e.g., GC/NICI/MS, LC-MS/MS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for quantifying analytes in complex biological matrices. rsc.orgnih.govsigmaaldrich.com In this technique, a known amount of the isotopically labeled compound, such as 5-Chlorouracil-¹⁵N₂,¹³C, is added to a sample as an internal standard. acs.orgacs.org Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. epa.gov

The quantification is based on the ratio of the mass spectrometric signals of the analyte to the labeled internal standard. epa.govepa.gov This approach provides high precision and accuracy, often with a relative standard deviation of 0.25% to 1.0%. epa.gov Various mass spectrometry platforms are employed for this purpose, including Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry (GC/NICI/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). acs.orgacs.orgnih.govkoreascience.kr For instance, LC-MS/MS methods have been developed for the simultaneous determination of multiple related compounds, using 5-chlorouracil as an internal standard. nih.govkoreascience.kr

Table 2: Applications of 5-Chlorouracil as an Internal Standard in Mass Spectrometry This table summarizes various analytical methods where 5-chlorouracil has been used as an internal standard for quantification.

Analytical TechniqueAnalyte(s)MatrixLower Limit of Quantification (LLOQ)Reference
LC-MS/MSCarmofurMouse Plasma5 ng/mL nih.gov
GC/NICI/MS5-Chlorocytosine (B1228043) (as 5-Chlorouracil)DNA14 fmol acs.orgacs.org
LC-MS/MSDoxifluridine, 5-Fluorouracil (B62378)Liver and Intestine Tissue5.0 ng/mL koreascience.kr
LC-MS/MSDoxifluridine, 5-Fluorouracil, 5-FluorouridineBeagle Dog Plasma0.05 µg/mL (Doxifluridine, 5-FU), 0.2 µg/mL (5-FUrd)
GC-MS5-Fluorouracil, α-fluoro-β-alanineHuman PlasmaNot Specified researchgate.net

Application in Metabolic Flux Analysis and ¹³C-Assisted Metabolomics

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. cortecnet.com By introducing a ¹³C-labeled substrate, such as a precursor that can be metabolically converted to 5-Chlorouracil-¹⁵N₂,¹³C, into a biological system, the labeled carbon atoms can be traced as they are incorporated into various metabolites. cortecnet.comnih.gov

Mass spectrometry is used to measure the mass isotopomer distribution of these metabolites, which reflects the activity of the metabolic pathways. cortecnet.com This information is then used in computational models to calculate the metabolic fluxes. nih.gov This approach is crucial for understanding cellular metabolism in various contexts, including biotechnology for optimizing the production of desired compounds and in studying disease states. cortecnet.comnorthwestern.edu For example, ¹³C-MFA can be used to identify metabolic bottlenecks or discover alternative metabolic routes. nih.govnih.gov The dual labeling with ¹⁵N in 5-Chlorouracil-¹⁵N₂,¹³C can provide additional constraints for flux analysis, particularly for pathways involving nitrogen metabolism.

Investigations of Biological Processes and Molecular Mechanisms Using 5 Chlorouracil 15n2,13c

Nucleic Acid Structure, Function, and Interaction Studies

The substitution of thymine (B56734) with its analogue 5-Chlorouracil (B11105) (ClU), which can be traced using isotopic labeling, provides significant insights into the structure and function of DNA and RNA. The chlorine atom at the C5 position is intermediate in size between the fluoro group of 5-fluorouracil (B62378) and the bromo group of 5-bromouracil (B15302), and it alters the electronic properties of the pyrimidine (B1678525) ring. nih.govacs.org

While extensive research has focused on the effects of 5-Chlorouracil (ClU) in DNA, its role in RNA structure is less characterized. However, studies on RNA:DNA hybrid duplexes have provided some insights. For instance, the stacking patterns of a halogenated uridine (B1682114) overhang at the 3'-terminus of an octamer RNA:DNA hybrid have been analyzed. nih.gov In these hybrid structures, dangling 5-chlorouridine (B16834) and 5-bromouridine (B41414) residues were observed to be located atop the terminal base pair, influencing local conformation. nih.gov In contrast, a 5-fluorouracil residue in the same position was ejected from the helical stack. nih.gov This suggests that the nature of the halogen substituent at the 5-position can differentially impact the local structure and folding at the termini of nucleic acid duplexes. Further research using 5-Chlorouracil-15N2,13C in RNA systems could elucidate its specific effects on RNA folding, stability, and its interactions with RNA-binding proteins.

The deoxyribonucleoside of 5-Chlorouracil, 5-chloro-2'-deoxyuridine (B16210) (CldU), can be incorporated into DNA during replication. nih.govacs.orgnih.gov Studies have demonstrated that various DNA polymerases from prokaryotic, viral, and eukaryotic origins can utilize the corresponding triphosphate (dClUTP) and incorporate it into a growing DNA strand. nih.govacs.orgresearchgate.net

Once incorporated into a DNA template, 5-Chlorouracil primarily pairs with adenine (B156593) (A), mimicking the behavior of thymine. nih.gov However, it exhibits significant miscoding potential by also pairing with guanine (B1146940) (G). nih.govacs.orgresearchgate.net This miscoding is pH-dependent and is enhanced by the electron-withdrawing nature of the 5-chlorine substituent, which increases the acidity of the N3 proton and promotes the formation of an ionized ClU-G mispair. nih.govacs.orgresearchgate.netnih.gov This propensity to miscode can lead to T→C transition mutations, highlighting the mutagenic potential of the compound.

Table 1: DNA Polymerase Incorporation and Miscoding of 5-Chlorouracil (ClU)

DNA PolymeraseOriginObservationReference
Human Polymerase βEukaryoticIncorporates dClUTP and reads through ClU in templates, allowing mispairing with dGTP. nih.govacs.orgresearchgate.net
Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT)ViralEffectively incorporates and reads past ClU, facilitating mispairing with dGTP. nih.govacs.orgresearchgate.net
Escherichia coli Klenow Fragment (exo−)ProkaryoticDemonstrates incorporation of dClUTP and pH-dependent miscoding when encountering a ClU template. nih.govacs.orgresearchgate.net

The structural and thermodynamic consequences of incorporating 5-Chlorouracil (ClU) into nucleic acids have been characterized using techniques such as NMR spectroscopy, which benefits from isotopic labeling.

ClU-Guanine (G) Mispairing: The mispairing of ClU with guanine results in a significantly less stable duplex compared to one with a ClU-A pair. researchgate.netnih.gov At neutral pH, the ClU-G mispair adopts a "wobble" geometry, similar to a T-G mispair. nih.govnih.gov This wobble pair is thermodynamically unstable and opens more readily than adjacent canonical base pairs. nih.gov A key finding is the pH-dependent structural transition of the ClU-G mispair. As the pH increases, the ClU base becomes ionized at the N3 position, allowing it to form an ionized base pair with guanine that more closely resembles a standard Watson-Crick geometry. researchgate.netnih.gov This ionization facilitates the mutagenic potential of ClU. nih.gov

Table 2: Comparison of 5-Chlorouracil (ClU) Base Pairing Properties in DNA

PropertyClU-A PairClU-G MispairReference
GeometryWatson-Crick like, similar to T-AWobble geometry at neutral pH; Ionized Watson-Crick like at higher pH nih.govresearchgate.netnih.gov
Duplex StabilityHigh, similar to T-A containing duplexesSubstantially less stable than ClU-A pairs; similar to T-G mispairs nih.govresearchgate.netnih.gov
Duplex ConformationNormal B-form DNALocal distortion due to wobble pair nih.govcapes.gov.brscispace.com
pH DependenceStable across physiological pHUndergoes a structural change with increasing pH due to ionization researchgate.netnih.gov

DNA Polymerase Incorporation and Miscoding Properties of 5-Chlorouracil Analogues

Enzymatic Reaction Mechanisms

The use of isotopically labeled substrates like this compound is fundamental for probing the mechanisms of enzymes that process modified nucleic acids, particularly DNA glycosylases involved in base excision repair.

Kinetic Isotope Effect (KIE) studies are a powerful method for elucidating the transition state of an enzyme-catalyzed reaction. nih.govacs.orgmdpi.com This technique involves measuring the difference in reaction rates between a substrate containing a light isotope (e.g., ¹²C, ¹⁴N) and one containing a heavy isotope (e.g., ¹³C, ¹⁵N). mdpi.com The magnitude of the KIE provides information about bond breaking, bond formation, and changes in geometry at the transition state. nih.govacs.org

Studies on Uracil (B121893) DNA Glycosylase (UDG), the paradigm enzyme for base excision repair, have utilized substrates with isotopically labeled uridine to probe the mechanism of N-glycosidic bond cleavage. nih.govacs.orgnih.gov For example, small primary ¹³C and large secondary α-deuterium KIEs indicated that the cleavage of the bond between the sugar and the base proceeds through a dissociative transition state with significant oxocarbenium ion character at the anomeric carbon. nih.govacs.org The use of this compound in such experiments would allow for a precise determination of the transition state structure for the excision of this specific damaged base, clarifying how the electron-withdrawing chloro-substituent influences the catalytic step.

Once incorporated into DNA, 5-Chlorouracil (ClU) is a target for several DNA glycosylases, which recognize it as a lesion and initiate its removal. nih.govacs.org The recognition and excision efficiency are influenced by several factors, including the specific glycosylase, the identity of the opposing base, and the electronic properties of the halogenated pyrimidine. researchgate.net

The electron-withdrawing 5-chloro substituent weakens the N-glycosidic bond, rendering it more susceptible to cleavage by glycosylases compared to the bond in thymidine. nih.govacs.orgresearchgate.net Several glycosylases, including human SMUG1, E. coli MUG, and human TDG, have been shown to act on ClU. nih.govresearchgate.netmdpi.com The repair is highly context-dependent; for instance, ClU is more readily removed when mispaired with guanine (G) than when paired with adenine (A). nih.govscispace.com This is likely due to the reduced stability of the ClU-G mispair, which makes the lesion a better substrate for the repair machinery. scispace.comresearchgate.net

Table 3: Substrate Specificity of DNA Glycosylases for 5-Chlorouracil (ClU)

EnzymeOrganismActivity on ClUCommentsReference
SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1)HumanActiveRemoves ClU, particularly when mispaired with guanine. nih.gov
MUG (Mismatch-specific uracil-DNA glycosylase)Escherichia coliActivePrefers mispaired uracil analogues. Readily removes ClU when mispaired with G. scispace.com
TDG (Thymine-DNA glycosylase)HumanActiveKnown to act on various pyrimidine mismatches, including those with halogenated bases. researchgate.netmdpi.com
UNG (Uracil-DNA Glycosylase)Escherichia coli / HumanLimited/No ActivityPrimarily recognizes uracil and 5-fluorouracil; steric hindrance from the larger chloro group limits activity. researchgate.net

Investigation of Enzyme Inhibition and Modulation by Uracil Derivatives

Uracil and its derivatives are known to interact with a range of enzymes, and the study of these interactions is crucial for understanding metabolic regulation and for the development of therapeutic agents. 5-Chlorouracil, as a uracil analog, has been investigated for its effects on various enzymes.

Research into uracil derivatives has revealed their potential as enzyme inhibitors. For example, a series of uracil urea (B33335) derivatives were designed and synthesized as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. rsc.orgresearchgate.net Structural modifications at the C5 position of the uracil ring were found to modulate the inhibitory potency and selectivity of these compounds. rsc.org Specifically, the introduction of an electron-withdrawing group at the C5 position enhanced both the potency and selectivity for FAAH over related enzymes. rsc.org

In another study, various uracil derivatives were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. tandfonline.com The inhibitory activity of these derivatives was found to be dependent on the substituents on the uracil ring, with some compounds showing significant inhibitory potential. tandfonline.com Furthermore, certain uracil derivatives have been shown to act as competitive inhibitors of human carbonic anhydrase I and II. nih.gov

The inhibitory properties of some uracil derivatives are summarized in the table below.

Derivative TypeTarget Enzyme(s)Key Findings
Uracil urea derivativesFatty acid amide hydrolase (FAAH)Electron-withdrawing substituents at the C5 position enhance inhibitory potency and selectivity. rsc.org
Substituted uracilsAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)The position and nature of substituents on the uracil ring are critical for inhibitory activity. tandfonline.com
Various uracil derivativesCarbonic Anhydrase I and II (hCA I, hCA II)Act as competitive inhibitors. nih.gov
6-(2-aminoethyl)amino-5-chlorouracilThymidine Phosphorylase (TP)Acts as a potent and specific inhibitor, demonstrating antiangiogenic and antitumor activity. nih.gov

Elucidation of Metabolic Pathways and Turnover

The use of isotopically labeled molecules like 5-Chlorouracil-¹⁵N₂,¹³C is a cornerstone of metabolic research, allowing for the detailed mapping of metabolic pathways and the quantification of molecular turnover rates.

Stable isotope tracing is a powerful technique for dissecting the complex network of metabolic reactions within a cell. escholarship.org By introducing precursors labeled with stable isotopes such as ¹³C and ¹⁵N, researchers can follow the path of these atoms as they are incorporated into various metabolites. creative-proteomics.comspringernature.com This approach, often coupled with mass spectrometry or NMR spectroscopy, provides a quantitative measure of metabolic fluxes through different pathways. escholarship.orgcreative-proteomics.comspringernature.com

The simultaneous use of ¹³C and ¹⁵N labeled tracers allows for a more comprehensive analysis of cellular metabolism, encompassing both carbon and nitrogen-carrying reactions. escholarship.orgnih.gov This dual-labeling strategy has been successfully applied to study the metabolism of human cells, providing insights into amino acid and nucleotide metabolism that would not be possible with ¹³C labeling alone. escholarship.org The ability to track both carbon and nitrogen fluxes is particularly valuable for understanding the interplay between different metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the tricarboxylic acid (TCA) cycle, and amino acid and nucleotide biosynthesis. escholarship.orgnih.gov

The synthesis and breakdown of pyrimidines are fundamental cellular processes, and disruptions in these pathways are associated with various diseases. creative-proteomics.com Isotope-labeled precursors are instrumental in studying the de novo synthesis of pyrimidines, a pathway that builds the pyrimidine ring from simpler molecules like glutamine, carbon dioxide, and aspartate. slideshare.net By tracing the incorporation of labeled atoms, the flow of metabolites through this pathway can be meticulously mapped, identifying key intermediates and regulatory points. creative-proteomics.com

Protein turnover, the continuous synthesis and degradation of proteins, is a critical aspect of cellular homeostasis and regulation. nih.gov The rates of turnover for individual proteins can be measured by administering stable isotope-labeled amino acids and monitoring their incorporation into newly synthesized proteins over time. nih.govmetsol.comresearchgate.net This technique, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) or its in vivo adaptations, provides a dynamic view of the proteome. nih.govresearchgate.net

These studies have revealed that protein turnover rates can vary significantly between different proteins and can be influenced by factors such as age and disease state. nih.gov For instance, it has been observed that most proteins turn over faster in young animals compared to older ones. nih.gov The ability to measure protein turnover on a proteome-wide scale offers valuable insights into the regulation of protein expression and can aid in the development of mechanism-driven therapeutics. nih.gov

Analysis of Pyrimidine Biosynthesis and Catabolism Pathways

DNA Damage, Repair, and Mutagenesis Mechanisms

The integrity of DNA is constantly challenged by both endogenous and environmental agents. The study of DNA damage and the cellular mechanisms that repair it is fundamental to understanding mutagenesis and carcinogenesis.

Halogenated pyrimidines, such as 5-chlorouracil, can be incorporated into DNA, leading to the formation of DNA adducts. onlinebiologynotes.com These adducts can arise from various sources, including inflammation-mediated processes where reactive species like hypochlorous acid are generated. nih.govcaymanchem.comcapes.gov.br Once incorporated, these halogenated bases can disrupt normal DNA function. For instance, 5-chlorouracil can mispair with guanine, leading to T:A to C:G transition mutations. onlinebiologynotes.comnih.gov

The presence of these adducts triggers cellular DNA repair mechanisms. The base excision repair (BER) pathway is a primary defense against such lesions. mdpi.com DNA glycosylases, key enzymes in the BER pathway, can recognize and excise the damaged base. nih.govmdpi.com For example, the human glycosylase SMUG1 has been shown to remove 5-chlorouracil from DNA, particularly when it is mispaired with guanine. nih.gov The efficiency of repair can be influenced by the specific halogen and the sequence context of the DNA. nih.gov Studies have also shown that the incorporation of halogenated pyrimidines can sensitize cells to radiation, leading to increased DNA strand breaks. capes.gov.brnih.gov

The table below summarizes findings on the formation and repair of halogenated pyrimidine adducts.

Halogenated PyrimidineFormation MechanismMutagenic PotentialRepair Pathway
5-Chlorouracil (ClU)Inflammation-mediated chlorination of uracil by hypochlorous acid. nih.govcapes.gov.brCan mispair with guanine, leading to T:A to C:G transitions. onlinebiologynotes.comnih.govBase Excision Repair (BER) initiated by DNA glycosylases like SMUG1. nih.govmdpi.com
5-Chlorocytosine (B1228043) (ClC)Inflammation-mediated chlorination of cytosine. pnas.orgresearchgate.netacs.orgCan deaminate to 5-chlorouracil; also intrinsically mutagenic, causing C→T transitions. pnas.orgresearchgate.netnih.govPotentially repaired by BER, though ClC itself can be stable. researchgate.net
Bromodeoxyuridine (BrdUrd)Incorporation during DNA replication. capes.gov.brnih.govEnhances sensitivity to X-ray induced DNA damage. capes.gov.brnih.govSubject to cellular DNA repair mechanisms, though kinetics may not differ from normal bases. capes.gov.br
Iododeoxyuridine (IdUrd)Incorporation during DNA replication. capes.gov.brnih.govEnhances sensitivity to X-ray induced DNA damage. capes.gov.brnih.govSubject to cellular DNA repair mechanisms. capes.gov.br

Influence of 5-Chlorine Substitution on DNA Lesion Recognition and Processing by Repair Enzymes

The presence of 5-chlorouracil (ClU) within a DNA strand represents a form of damage that the cell can recognize and correct, primarily through the base excision repair (BER) pathway. embopress.orgplos.org The introduction of a chlorine atom at the 5th position of the uracil base significantly influences the interaction between the damaged DNA and various DNA repair enzymes. The electron-withdrawing nature of the chlorine substituent weakens the N-glycosidic bond that links the base to the deoxyribose sugar, a critical factor in its recognition and excision by specific DNA glycosylases. ucla.eduresearchgate.net

Key enzymes in the BER pathway have been identified to process 5-chlorouracil lesions. Human thymine DNA glycosylase (TDG) and single-strand selective monofunctional uracil-DNA glycosylase (SMUG1) are prominent among them. mdpi.com Research has demonstrated that the stability of the N-glycosidic bond is a crucial determinant for the substrate specificity of TDG. ucla.edu The weakened bond in 5-chlorouracil makes it a highly preferred substrate. One study found that human TDG excises 5-chlorouracil from DNA at a rate 572-fold faster than it excises thymine. ucla.edu This enhanced catalytic efficiency is attributed almost entirely to the superior leaving-group ability of the chlorinated base. ucla.edu

While TDG and SMUG1 efficiently remove 5-chlorouracil, the role of another key enzyme, uracil DNA glycosylase (UNG), appears more nuanced. Some findings suggest UNG is inefficient at directly excising 5-chlorouracil from DNA. nih.gov However, UNG is implicated in the cytotoxicity of the precursor nucleoside, 5-chloro-2'-deoxyuridine (CldUrd). This toxicity arises not from the direct excision of 5-chlorouracil, but from UNG's action on uracil bases that are misincorporated into DNA following the inhibition of thymidylate synthase by CldUrd metabolites. nih.gov The accumulation of unrepaired BER intermediates, specifically single-strand breaks, in the template DNA during the subsequent S phase can lead to the collapse of DNA replication forks and extreme cytotoxicity, particularly if the BER pathway is impeded. embopress.org

The use of isotopically labeled this compound is invaluable for dissecting these repair mechanisms. In kinetic assays, it serves as a tracer, allowing for precise quantification of excision rates by different glycosylases and for tracking the flow of the lesion through the BER pathway using techniques like mass spectrometry.

Enzymatic Processing of 5-Chlorouracil (ClU) in DNA

EnzymeRepair PathwayActivity on 5-ChlorouracilKey Findings
Thymine DNA Glycosylase (TDG)Base Excision Repair (BER)HighRecognizes and efficiently excises ClU. The rate is 572-fold faster than for thymine due to the weakened N-glycosidic bond. ucla.edu
Single-Strand Selective Monofunctional Uracil-DNA Glycosylase (SMUG1)Base Excision Repair (BER)ActiveIdentified as a repair glycosylase for ClU. mdpi.com
Uracil DNA Glycosylase (UNG)Base Excision Repair (BER)Inefficient (on ClU directly)Plays an indirect role in the cytotoxicity of the precursor CldUrd by excising uracil incorporated after thymidylate synthase inhibition. embopress.orgnih.gov
Mismatch-specific Uracil Glycosylase (MUG)Base Excision Repair (BER)ActiveCan detect and cleave oligonucleotides containing trace amounts of 5-chlorouracil. researchgate.net

Studies on Oxidative and Inflammatory DNA Damage Pathways

The formation of 5-chlorouracil in vivo is strongly linked to oxidative and inflammatory processes. capes.gov.brresearchgate.netjst.go.jp It is now understood to be a specific marker of DNA damage mediated by hypochlorous acid (HOCl) during inflammation. caymanchem.comnih.gov The primary source of this damage is the enzymatic activity of myeloperoxidase (MPO), a heme protein abundantly secreted by phagocytic immune cells like neutrophils at sites of inflammation. capes.gov.brnih.govmdpi.com

The biochemical pathway leading to 5-chlorouracil formation involves several steps. Activated neutrophils produce hydrogen peroxide (H₂O₂) and release MPO. nih.govcore.ac.uk MPO then utilizes the abundant chloride ions (Cl⁻) in biological fluids to catalyze their oxidation by H₂O₂, generating the potent oxidizing and chlorinating agent, hypochlorous acid. nih.govmdpi.comcore.ac.uk HOCl can directly damage DNA in several ways. One significant pathway involves the chlorination of the C5 position of cytosine within the DNA strand to produce 5-chlorocytosine (5-ClC). researchgate.netnih.gov This 5-chlorocytosine lesion is relatively unstable and can undergo spontaneous or enzymatic deamination to form the more stable and mutagenic lesion, 5-chlorouracil. researchgate.netmdpi.com HOCl can also react with free uracil or deoxyuridine, which can then be incorporated into DNA. capes.gov.brnih.gov

The identification of 5-chlorouracil in biological samples provides direct evidence of MPO-driven, inflammation-associated DNA damage. capes.gov.brresearchgate.net Elevated levels of this lesion have been detected in various inflammatory contexts. For instance, increased concentrations of 5-chlorouracil have been measured in inflammatory exudate from rat models of carrageenan-induced inflammation and, notably, in human atherosclerotic tissue, implicating inflammation-induced DNA damage in the pathogenesis of atherosclerosis. jst.go.jpcaymanchem.commedchemexpress.com The formation of such halogenated DNA lesions is believed to be a contributing mechanism to the mutagenesis and carcinogenesis associated with chronic inflammatory states. capes.gov.brresearchgate.net

To accurately quantify these low-abundance lesions in complex biological matrices, highly sensitive and specific analytical methods are required. The use of stable isotope-labeled internal standards is essential for this purpose. This compound is the ideal standard for quantification methods such as gas chromatography-mass spectrometry (GC-MS). caymanchem.comnih.gov By adding a known amount of the labeled compound to a sample, it corrects for any loss during sample preparation and analysis, enabling precise measurement of the endogenously formed 5-chlorouracil and firmly establishing its link to oxidative and inflammatory pathways in vivo.

Detection of 5-Chlorouracil (ClU) in Inflammatory Conditions

Study ContextBiological System/ModelKey Findings
Chronic InflammationHuman Inflammatory TissueDetected 5-chlorouracil and 5-bromouracil in neutrophil-rich inflammatory tissue, providing evidence that nucleobases are targeted for halogenation during inflammation. capes.gov.brresearchgate.net
AtherosclerosisPatient-Derived Human Atherosclerotic Aortic TissueMPO-generated 5-chlorouracil was identified, suggesting a pathway for somatic mutagenesis by macrophages in atherosclerosis. jst.go.jpcaymanchem.commedchemexpress.com
Induced InflammationRat Model (Carrageenan-induced)Significantly increased levels of chlorinated nucleosides were found in the exudate fluid from the inflammation site. caymanchem.comnih.gov
Cellular Response to HOClCell CulturesTreatment of cells with sublethal doses of HOCl led to a detectable increase of 5-ClU in cellular DNA. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling in Conjunction with Isotopic Labeling Studies

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules at an atomic level. When combined with isotopic labeling, such as in 5-Chlorouracil-15N2,13C, these theoretical methods offer profound insights into molecular structure, dynamics, and reactivity. The specific replacement of ¹⁴N with ¹⁵N and ¹²C with ¹³C atoms serves as a precise probe, allowing for direct comparison between theoretically predicted parameters and experimental data from techniques like NMR and vibrational spectroscopy.

Broader Impact and Future Directions in Research

Development of Novel Isotope-Labeled Probes and Methodologies for Complex Biological Systems

The synthesis of stable isotope-labeled compounds like 5-Chlorouracil-¹⁵N₂,¹³C is a critical component in the development of advanced probes for exploring intricate biological systems. These labeled molecules act as tracers and internal standards, facilitating highly accurate and sensitive quantification of analytes in complex biological matrices such as plasma, tissue, and cellular extracts.

One of the primary applications of such probes is in the study of DNA damage and repair mechanisms. 5-Chlorouracil (B11105) is a known product of myeloperoxidase, an enzyme released by neutrophils during inflammation, which can lead to the chlorination of uracil (B121893) in DNA. capes.gov.brcaymanchem.com This modification is considered mutagenic and has been implicated in carcinogenesis associated with chronic inflammation. capes.gov.brnih.gov By using 5-Chloro[¹³C₄,¹⁵N₂]uracil as an internal standard, researchers can employ gas chromatography/mass spectrometry (GC/MS) to accurately detect and quantify the formation of 5-chlorouracil in inflammatory tissues, providing a direct link between phagocyte activity and nucleobase halogenation in vivo. capes.gov.br

Furthermore, isotope-labeled probes are indispensable for overcoming analytical challenges in complex samples. For instance, in microdialysis studies monitoring drug concentrations in tumors, matrix effects can significantly interfere with the quantification of analytes. Researchers found that using a stable isotope-labeled internal standard, such as ¹³C/¹⁵N₂-labeled 5-fluorouracil (B62378), which co-elutes with the target analyte, resolves issues of signal suppression or enhancement, thereby improving the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) measurements. nih.govcore.ac.uk This principle is directly applicable to 5-Chlorouracil-¹⁵N₂,¹³C, which serves a similar role as a robust internal standard in various assays. researchgate.netresearchgate.net The development of these methodologies enables more reliable studies in pharmacokinetics and therapeutic drug monitoring.

Table 1: Properties of 5-Chlorouracil-¹⁵N₂,¹³C

Property Value
CAS Number 1185171-08-7 vivanls.com
Molecular Formula C₃¹³CH₃Cl¹⁵N₂O₂ vivanls.com
Molecular Weight 149.51 vivanls.comscbt.com
Synonyms 5-Chloro-2,4(1H,3H)-pyrimidinedione-¹⁵N₂,¹³C vivanls.com

| Isotopic Purity | Varies by supplier; often ≥98% for ¹⁵N, ≥99% for ¹³C |

Interdisciplinary Approaches in Structural Biology, Chemical Biology, and Metabolomics

The utility of 5-Chlorouracil-¹⁵N₂,¹³C extends across multiple scientific disciplines, fostering interdisciplinary research that connects molecular structure to biological function and metabolic processes.

Structural and Chemical Biology: In structural biology, halogenated nucleosides like 5-chlorouracil are used to investigate the structure and stability of nucleic acids. nih.gov The substitution of a chlorine atom at the C-5 position of uracil can influence base pairing and duplex conformation. researchgate.net While direct structural studies using 5-Chlorouracil-¹⁵N₂,¹³C are not widely published, the use of isotopically labeled nucleotides is a cornerstone of nuclear magnetic resonance (NMR) spectroscopy for determining the three-dimensional structures of DNA and RNA. The heavy isotopes would provide unique signals for resolving complex spectra.

In chemical biology, this compound is pivotal for elucidating the mechanisms of enzymatic reactions and cellular pathways. Studies have shown that myeloperoxidase specifically generates 5-chlorouracil, a reaction that can be precisely traced using labeled substrates and standards. capes.gov.br This helps to understand how inflammation contributes to oxidative and halogenative stress, potentially leading to mutations. caymanchem.comacs.org The stable isotopes in 5-Chlorouracil-¹⁵N₂,¹³C make it an ideal tracer for following the fate of chlorinated pyrimidines within cells, from their formation to their potential incorporation into DNA and subsequent biological consequences. acs.org

Metabolomics: In the field of metabolomics, 5-Chlorouracil-¹⁵N₂,¹³C and similar labeled compounds are essential for quantitative analysis. Metabolomics studies that aim to profile the impact of drugs like 5-fluorouracil (5-FU) on cellular metabolism rely on robust internal standards for accurate quantification. nih.gov 5-Chlorouracil is structurally similar to 5-FU and is often used as an internal standard in LC-MS/MS methods for therapeutic drug monitoring. researchgate.netunil.ch However, using an unlabeled standard can be problematic due to matrix effects. nih.gov The use of stable isotope-labeled standards like 5-Fluorouracil-¹³C,¹⁵N₂ or, by extension, 5-Chlorouracil-¹⁵N₂,¹³C, which have nearly identical chemical properties and retention times to the analyte but a different mass, is the gold standard for correcting analytical variability and ensuring data reliability. nih.govunil.chmedchemexpress.com This approach allows for the precise measurement of drug and metabolite concentrations, which is crucial for personalizing chemotherapy and minimizing toxicity. nih.gov

Table 2: Interdisciplinary Applications of Labeled Uracil Analogs

Research Field Application Key Findings
Chemical Biology Tracing inflammation-induced DNA damage Myeloperoxidase from phagocytes generates 5-chlorouracil in vivo, a process quantifiable with isotope dilution mass spectrometry. capes.gov.br
Metabolomics Therapeutic Drug Monitoring (TDM) of 5-Fluorouracil Isotope-labeled standards (e.g., 5-Fluorouracil-¹³C,¹⁵N₂) overcome matrix effects in LC-MS/MS, enabling accurate quantification in plasma. nih.govnih.gov
Structural Biology Investigating Nucleic Acid Conformation Halogenation at the 5-position affects DNA/RNA structure and stability; isotopic labeling is key for NMR studies. nih.govresearchgate.net

| Toxicology | Studying Mutagenesis | Labeled 5-chlorouracil can be used to track its incorporation into DNA and subsequent miscoding properties during replication. acs.org |

Advancements in High-Throughput Isotopic Analysis Techniques

The demand for rapid and efficient analysis in clinical and research settings has driven advancements in high-throughput isotopic analysis, a field where compounds like 5-Chlorouracil-¹⁵N₂,¹³C are invaluable. Modern analytical platforms, particularly LC-MS/MS, are designed to process large numbers of samples quickly and accurately.

The use of stable isotope-labeled internal standards is a key enabler of high-throughput success. unil.ch In methods developed for the therapeutic monitoring of cytotoxic drugs, automation of sample preparation and analysis is common. For example, a GC-MS method for quantifying 5-FU in human plasma used [¹⁵N₂]-5-fluorouracil and 5-chlorouracil as internal standards, featuring automated sample injection and data reduction that allowed for continuous, unattended analysis for several days without loss of quantitative performance. researchgate.net

Multiplexing, the simultaneous analysis of multiple compounds in a single run, is another significant advancement. LC-MS/MS methods can quantify a parent drug and its various metabolites concurrently. nih.govunil.ch For instance, a single assay can measure uracil, 5-FU, and their respective metabolites. researchgate.net In such complex analyses, the inclusion of distinct isotope-labeled internal standards for each analyte, such as 5-Chlorouracil-¹⁵N₂,¹³C, is critical to ensure specificity and prevent cross-talk between measurement channels, thereby maintaining the high quality of data required for clinical and research applications. unil.chresearchgate.net These high-throughput techniques are essential for large-scale clinical trials, pharmacometabolomic studies, and the implementation of personalized medicine. nih.gov

Q & A

Basic Research Questions

Q. How is 5-Chlorouracil-15N2,13C^{15}\text{N}_2,^{13}\text{C} synthesized and characterized in academic research?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions using isotopically labeled precursors (e.g., 13C^{13}\text{C}-enriched chloroacetic acid and 15N^{15}\text{N}-labeled urea derivatives). Purification is achieved via high-performance liquid chromatography (HPLC) to ensure isotopic purity (>98%). Characterization requires nuclear magnetic resonance (NMR) for 13C^{13}\text{C} and 15N^{15}\text{N} positional verification, alongside high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic enrichment ratios. Cross-validation with infrared spectroscopy (IR) ensures functional group integrity .

Q. What are the primary applications of 5-Chlorouracil-15N2,13C^{15}\text{N}_2,^{13}\text{C} in metabolic studies?

  • Methodological Answer : This compound is used as a stable isotope tracer in metabolic flux analysis (MFA) to investigate pyrimidine salvage pathways. Researchers employ pulse-chase experiments in cell cultures, where 13C^{13}\text{C}-labeling patterns in downstream metabolites (e.g., uridine monophosphate) are quantified via liquid chromatography-mass spectrometry (LC-MS). 15N^{15}\text{N} labeling aids in tracking nitrogen incorporation into nucleic acids, enabling precise mapping of nucleotide recycling mechanisms .

Q. What safety protocols are essential when handling 5-Chlorouracil-15N2,13C^{15}\text{N}_2,^{13}\text{C} in laboratory settings?

  • Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines:

  • Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact (referencing P332+P313/P337+P313 codes).
  • Store in airtight containers in ventilated areas (P403+P233).
  • Decontaminate spills with absorbent materials and dispose via regulated waste channels (P501) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic labeling data when using 5-Chlorouracil-15N2,13C^{15}\text{N}_2,^{13}\text{C}?

  • Methodological Answer : Contradictions may arise from isotopic dilution or non-steady-state conditions. Solutions include:

  • Validating isotopic steady-state via time-course sampling to ensure tracer equilibration.
  • Using orthogonal techniques (e.g., 1H^{1}\text{H}-NMR or enzyme activity assays) to cross-check flux values.
  • Applying statistical models (e.g., Monte Carlo simulations) to quantify uncertainty in labeling patterns .

Q. What methodological considerations are critical for ensuring isotopic steady-state in dynamic 13C^{13}\text{C} tracing experiments with 5-Chlorouracil-15N2,13C^{15}\text{N}_2,^{13}\text{C}?

  • Methodological Answer : Key considerations:

  • Experimental Design : Use continuous tracer infusion or prolonged incubation times (>5 cell doublings) to achieve metabolic and isotopic equilibrium.
  • Data Normalization : Correct for natural isotope abundance using software tools (e.g., IsoCor) to avoid false 13C^{13}\text{C} enrichment signals.
  • Quality Control : Regularly calibrate mass spectrometers with certified 13C^{13}\text{C}/15N^{15}\text{N} standards to maintain data accuracy .

Q. How do isotopic effects of 13C^{13}\text{C} and 15N^{15}\text{N} in 5-Chlorouracil impact kinetic studies compared to deuterium?

  • Methodological Answer : Unlike deuterium (2H^{2}\text{H}), 13C^{13}\text{C} and 15N^{15}\text{N} exhibit minimal kinetic isotope effects (KIEs) due to smaller mass differences. However, researchers must:

  • Validate enzyme kinetics (e.g., thymidine phosphorylase activity) using unlabeled vs. labeled substrates to rule out subtle KIEs.
  • Use computational models (e.g., density functional theory) to predict isotopic perturbations in reaction transition states .

Q. What strategies optimize the detection of low-abundance 13C^{13}\text{C}-labeled metabolites in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Enrich metabolites via solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS compatibility).
  • Instrumentation : Use ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) for enhanced sensitivity.
  • Data Acquisition : Employ targeted selected reaction monitoring (SRM) to focus on specific mass transitions, reducing background noise .

Tables for Methodological Reference

Parameter Recommendation Evidence Source
Isotopic Purity≥98% via HPLC and HRMS validation
Tracer Incubation Time>24 hours for steady-state in mammalian cells
Natural 13C^{13}\text{C} CorrectionIsoCor software
Safety StorageAirtight container in ventilated area

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.